molecular formula C10H12ClNO2 B1586098 2-chloro-N-(4-methoxybenzyl)acetamide CAS No. 81494-05-5

2-chloro-N-(4-methoxybenzyl)acetamide

Cat. No. B1586098
CAS RN: 81494-05-5
M. Wt: 213.66 g/mol
InChI Key: JXYSFUCPCITQLI-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-methoxybenzyl)acetamide” is a chemical compound with the CAS Number: 81494-05-5 . It has a molecular weight of 213.66 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 213.66 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results

Scientific Research Applications

Synthesis and Characterization

  • Development of Novel Reagents: p-Methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) are developed as simple equivalents of N-acetamide nucleophiles. These compounds react with alkyl halides and sulfonates to produce substituted products, which can be transformed into N-alkylacetamides and protected amines (Sakai et al., 2022).

Hydrogen-Bonding Patterns

  • Hydrogen-Bonding Analysis: The hydrogen-bonding patterns in molecules like N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide are studied, showcasing their potential in forming chain or sheet structures through various hydrogen and pi-arene bonds (López et al., 2010).

Computational Chemistry

  • Density Functional Theory Investigations: Studies involve optimizing the ground state geometries of N,N-diacylaniline derivatives, including 2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide, using density functional theory. This sheds light on the steric effect of substituents and the bond distances within the ring structure (Al‐Sehemi et al., 2017).

Antioxidant Properties

  • Capsaicin Analogs Study: Capsaicin analogs, including N-(4-hydroxy-3-methoxybenzyl)acetamide, are studied for their antioxidant properties. The research focuses on the stability of radicals and the enthalpies related to their formation, which are crucial in determining the antioxidant mechanism in different mediums (Yancheva et al., 2020).

Pharmaceutical Synthesis

  • Synthesis of Novel Heterocyclic Compounds: Utilizing compounds like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, novel heterocyclic compounds are synthesized and evaluated for their potential in inhibiting enzymes like lipase and α-glucosidase (Bekircan et al., 2015).

Monomers for Polybenzimidazoles

  • **New AB-typeMonomers Development:** Researchers synthesized new AB-type monomers for polybenzimidazoles using derivatives like N-(4,5-dichloro-2-nitrophenyl)acetamide. Such developments are crucial in the field of polymer chemistry and materials science (Begunov & Valyaeva, 2015).

Anticancer Activity

  • Investigation of Anticancer Properties: Some 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, synthesized through reactions with 2-chloroacetamides, were studied for their anticancer activity. These compounds showed significant growth inhibition against various cancer cell lines, highlighting their potential in cancer treatment (Karaburun et al., 2018).

Reductive Cyclization

  • Development of Benzodiazepine-3-Ones: A method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides is developed, offering a simpler approach to these valuable compounds in medicinal chemistry (Sasiambarrena et al., 2019).

Molecular Docking and Analgesic Activity

  • Synthesis and Docking Studies: Novel 2-chloro-N,N-diphenylacetamide derivatives are synthesized and subjected to docking studies on COX enzymes, in addition to in vivo analgesic activity evaluation. This research provides insights into potential new analgesic agents (Kumar et al., 2019).

Crystal and Molecular Structures

  • Structural Analysis: The crystal and molecular structures of compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide are analyzed, offering insights into their supramolecular architecture and non-covalent interactions, important for understanding their chemical behavior (Chi et al., 2018).

Photovoltaic Efficiency Modeling

  • Study of Benzothiazolinone Acetamide Analogs: Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs are conducted to analyze their potential as photosensitizers in dye-sensitized solar cells. This highlights their potential application in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYSFUCPCITQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368532
Record name 2-chloro-N-(4-methoxybenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81494-05-5
Record name 2-chloro-N-(4-methoxybenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into an ice-cooled mixture of 80 ml of acetic acid and 20 ml of 95% sulfuric acid, 16 g of anisol and 12.4 g of N-hydroxymethyl-2-chloroacetamide (refer to Beilsteins, Handbuch der Organischen Chemie, Vol. 2, 200) were added under agitation, and after stirring the reaction mixture for 30 min, it was left stand still for 2 days. Then, the reaction mixture was poured into iced water and the thus deposited white crystals were collected by filtration. The crystals were recrystallized from an aqueous ethyl alcoholic solution to obtain 8.7 g of the object product in a yield of 41%. The product melted at 101°-102° C., and showed infrared absorption peaks at 3320 cm-1 (due to NH), 1640 cm-1 (due to C=O) and 1260 cm-1 (due to --O--), respectively.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
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20 mL
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16 g
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12.4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features and hydrogen bonding patterns observed in N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide?

A1: N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide molecules arrange themselves into distinctive structural patterns due to specific hydrogen bonding interactions []. The molecules are linked together to form a chain of edge-fused centrosymmetric rings. This arrangement is facilitated by two primary hydrogen bonding interactions:

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